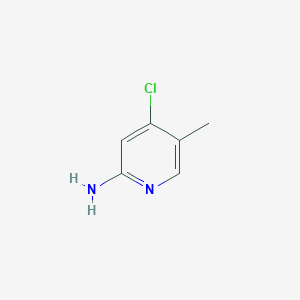

4-Chloro-5-methylpyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXLJJADZPBGRJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90609086 | |

| Record name | 4-Chloro-5-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033203-31-4 | |

| Record name | 4-Chloro-5-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-5-methylpyridin-2-amine chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Chloro-5-methylpyridin-2-amine

Senior Application Scientist Note: This technical guide addresses the chemical properties and synthetic applications of this compound (CAS 1033203-31-4). It must be noted at the outset that while this compound is commercially available, specific, peer-reviewed experimental data regarding its synthesis, reactivity, and spectroscopic characterization are not widely available in public literature. In contrast, its isomers, particularly 2-Chloro-5-methylpyridin-4-amine (CAS 79055-62-2), are well-documented as key intermediates in pharmaceutical manufacturing.

Therefore, this guide will provide the known computational data for this compound and leverage robust experimental data from its close structural isomers to provide expert-driven predictions and analogous protocols. This approach ensures scientific integrity while delivering actionable insights for researchers, scientists, and drug development professionals. Throughout this document, a clear distinction is made between data pertaining directly to the target compound and data used for analogous reasoning.

Physicochemical and Structural Properties

This compound is a substituted aminopyridine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.[1] The molecule's structure, featuring an amino group, a chloro group, and a methyl group on the pyridine ring, presents multiple sites for synthetic modification.

Structural and Computed Data

The fundamental properties of this compound have been calculated and are available through databases such as PubChem. These provide a foundational understanding of the molecule's size, polarity, and hydrogen bonding capabilities.

| Property | Value | Source |

| CAS Number | 1033203-31-4 | [2] |

| Molecular Formula | C₆H₇ClN₂ | [2] |

| Molecular Weight | 142.58 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | CC1=CN=C(C=C1Cl)N | [2] |

| InChIKey | LXLJJADZPBGRJA-UHFFFAOYSA-N | [2] |

| XLogP3 (Predicted) | 1.5 | [2] |

| Topological Polar Surface Area | 38.9 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

Comparative Properties of Isomers

To provide context, the table below compares the computed data for the target compound with the known experimental data of its well-studied isomer, 2-Chloro-5-methylpyridin-4-amine. This comparison is critical for estimating the physical characteristics of the target compound.

| Property | This compound | 2-Chloro-5-methylpyridin-4-amine |

| CAS Number | 1033203-31-4 | 79055-62-2[3] |

| Appearance | Solid (Predicted) | White to yellowish crystal or crystalline powder[4] |

| Melting Point | Not available | ~115 °C[5] |

| Boiling Point | Not available | 310.1 °C (Predicted)[4] |

| Solubility | Not available | Slightly soluble in water; soluble in ethanol, DMF, dichloromethane[4] |

The difference in substitution patterns between the isomers is expected to influence intermolecular forces, leading to variations in melting point and solubility. The 4-amino isomer's ability to form different hydrogen bonding networks likely contributes to its specific physical properties.

Spectroscopic Characterization (Predictive Analysis)

No experimental spectra for this compound are readily available. However, a predictive analysis based on established principles of NMR spectroscopy can provide researchers with expected values for compound verification.

Predicted ¹H NMR Analysis

The expected ¹H NMR spectrum (in CDCl₃ or DMSO-d₆) would feature:

-

Methyl Protons (-CH₃): A singlet expected around δ 2.0-2.3 ppm.

-

Amino Protons (-NH₂): A broad singlet, typically between δ 4.5-6.5 ppm, whose chemical shift is solvent-dependent.

-

Aromatic Protons (Pyridine Ring): Two singlets corresponding to the protons at the C3 and C6 positions. The proton at C6 (adjacent to the nitrogen) would likely appear further downfield (δ ~7.5-7.8 ppm) compared to the proton at C3 (δ ~6.5-6.8 ppm).

For comparison, the published ¹H NMR data for the isomer 2-Chloro-5-methylpyridin-4-amine in DMSO-d₆ shows signals at δ=1.96 (s, 3H, -CH₃), 6.16 (br s, 2H, -NH₂), 6.50 (s, 1H, Ar-H), and 7.68 (s, 1H, Ar-H).[6] This experimental data supports the predicted regions for the different proton environments in the target molecule.

Synthesis Routes (Analogous Protocol)

A validated, step-by-step synthesis for this compound is not described in peer-reviewed literature. However, a highly robust and scalable synthesis for its isomer, 2-Chloro-5-methylpyridin-4-amine , has been patented, which serves as an excellent model for a potential synthetic strategy.[7][8] This method relies on the catalytic hydrogenation of a nitro-N-oxide precursor.

Analogous Synthesis of 2-Chloro-5-methylpyridin-4-amine

This process demonstrates a common and efficient pathway for producing substituted aminopyridines.[8]

Caption: Analogous synthesis of a key chloro-methyl-aminopyridine isomer.

Experimental Protocol (Adapted from Patent Literature[6][8]):

-

Reactor Charging: A glass pressure reactor is charged with 2-chloro-5-methyl-4-nitropyridine 1-oxide (1.0 eq) and a hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon, ~10% w/w) under an inert argon atmosphere.

-

Solvent Addition: Anhydrous ethanol is added as the solvent (approx. 10-12 mL per gram of starting material).

-

Inerting: The reactor is sealed and purged three times with argon (3 bar overpressure).

-

Hydrogenation: The atmosphere is replaced with hydrogen, and the reaction is maintained at 3 bar of hydrogen pressure. The mixture is stirred at 30°C for approximately 20 hours.

-

Work-up: Upon completion (monitored by HPLC, >98% conversion), the reactor is inerted with argon. The reaction mixture is filtered through a pad of kieselguhr to remove the catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the product, 2-Chloro-5-methylpyridin-4-amine, typically in high purity (>97%).

Causality and Expertise: The choice of a bimetallic platinum/molybdenum catalyst is crucial for efficiently reducing both the nitro group and the N-oxide functionality simultaneously under mild conditions.[8] This avoids harsh reagents and improves the safety and scalability of the process.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its functional groups. The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) and a handle for palladium-catalyzed cross-coupling reactions, while the amino group can be functionalized or used as a directing group.

Caption: Key reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling are foundational methods in modern drug discovery for constructing C-N and C-C bonds, respectively.[9][10] Halogenated 2-aminopyridines are excellent substrates for these transformations.

Regioselectivity Insight: In dihalopyridines, Buchwald-Hartwig amination often occurs with high regioselectivity at the C2 position over the C4 position.[11][12] This is attributed to the more favorable oxidative addition of the palladium catalyst at the position alpha to the ring nitrogen. This principle suggests that the chloro group at C4 in the target molecule is well-suited for selective cross-coupling.

Representative Protocol: Buchwald-Hartwig Amination (Analogous)

The following protocol, adapted from methodologies for related chloropyridines, details a typical procedure for C-N bond formation.[11]

-

Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (e.g., this compound, 1.0 mmol), the amine coupling partner (1.2 mmol), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%).

-

Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 mmol).

-

Inert Atmosphere: Seal the tube, evacuate, and backfill with argon. Repeat three times.

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane (3-5 mL) via syringe.

-

Reaction: Heat the mixture with stirring at 80-110°C until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Applications in Drug Discovery (By Isomeric Analogy)

While specific applications for this compound are not documented, the immense value of the chloro-methyl-aminopyridine scaffold is demonstrated by its isomers, which are key intermediates in blockbuster drugs.

-

Finerenone: The isomer 2-Chloro-5-methylpyridin-4-amine is a crucial building block for Finerenone, a non-steroidal mineralocorticoid receptor (MR) antagonist used to treat chronic kidney disease associated with type 2 diabetes.[7][8]

-

Lumacaftor: The isomer 6-Chloro-5-methylpyridin-2-amine is a key intermediate in the synthesis of Lumacaftor, a component of treatments for cystic fibrosis that acts as a corrector of the F508del-CFTR protein.[13]

The utility of these isomers underscores the potential of this compound as a valuable, yet underexplored, building block for the synthesis of novel pharmaceutical agents.

Safety and Handling

No specific safety data sheet (SDS) for this compound is widely available. However, based on data for analogous aminopyridines and chloropyridines, the compound should be handled with care.[4]

-

Hazard Classification (Anticipated): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Handling Precautions: Use only in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a functionalized heterocyclic building block with significant untapped potential. While a lack of specific published data necessitates a predictive and analogous approach to its chemistry, its structural features strongly suggest high utility in modern synthetic chemistry. Its value as a substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of drug discovery, is particularly noteworthy. The established importance of its isomers in major pharmaceuticals provides a compelling rationale for further investigation into the synthesis and reactivity of this specific compound, positioning it as a valuable tool for medicinal chemists and researchers developing the next generation of therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C6H7ClN2 | CID 20612505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS # 79055-62-2, 4-Amino-2-chloro-5-methylpyridine, 2-Chloro-5-methyl-4-pyridinamine - chemBlink [chemblink.com]

- 6. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]

- 7. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]

- 8. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Physical Properties of 4-Chloro-5-methylpyridin-2-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Isomeric Specificity

4-Chloro-5-methylpyridin-2-amine is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their versatile reactivity and biological activity. As a functionalized building block, its physical properties are critical determinants of its behavior in synthetic protocols, formulation processes, and biological systems.

A crucial point of clarification for any researcher working with this compound is the potential for isomeric confusion. The scientific literature and commercial databases contain significantly more data for the isomer 2-Chloro-5-methylpyridin-4-amine (CAS No. 79055-62-2) . This guide will focus on the specified target molecule, this compound, providing the best available data, including computed and predicted values, while also presenting a comparative analysis with its more thoroughly documented isomer to aid in characterization and prevent misidentification.

Core Properties of this compound

Due to its status as a less common research chemical, many physical properties for this compound have not been experimentally determined and reported in peer-reviewed literature. The data presented here are derived from computational and predictive models, which provide valuable estimates for experimental design.

Molecular Structure and Identifiers

The arrangement of the amino, chloro, and methyl groups on the pyridine ring dictates the molecule's polarity, hydrogen bonding capability, and steric profile.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| Molecular Formula | C₆H₇ClN₂ | [1] |

| Molecular Weight | 142.59 g/mol | [1] |

| Monoisotopic Mass | 142.02977 Da | [1] |

| SMILES | CC1=CN=C(C=C1Cl)N | [1] |

| InChI | InChI=1S/C6H7ClN2/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3,(H2,8,9) | [1] |

| InChIKey | LXLJJADZPBGRJA-UHFFFAOYSA-N | [1] |

Predicted Physicochemical Properties

The following table summarizes key physical properties derived from computational models. These values are essential for planning purification (e.g., distillation, crystallization) and for understanding the compound's pharmacokinetic profile (e.g., LogP for membrane permeability).

Table 2: Predicted Physical Properties of this compound

| Property | Predicted Value | Significance & Scientific Rationale |

| XlogP | 1.5 | Indicates moderate lipophilicity, suggesting some solubility in nonpolar organic solvents and potential for crossing biological membranes.[1] |

| Boiling Point | ~310 °C (at 760 mmHg) | The high predicted boiling point is due to the combination of a polar pyridine ring, a chloro-substituent, and the ability of the amino group to form intermolecular hydrogen bonds, requiring significant energy to overcome. |

| pKa (Most Basic) | ~5.1 | This value likely corresponds to the protonation of the pyridine ring nitrogen. The electron-donating amino and methyl groups increase the basicity relative to pyridine, while the electron-withdrawing chloro group slightly decreases it. The exocyclic amino group is expected to be significantly less basic. |

| Solubility | Sparingly soluble in water; Soluble in alcohols and polar organic solvents. | The pyridine nitrogen and amino group can act as hydrogen bond acceptors and donors, respectively, allowing for some interaction with water. However, the overall hydrocarbon character and the presence of the chloro group limit aqueous solubility. Higher solubility is expected in solvents like ethanol, methanol, and DMSO. |

Expected Spectroscopic Profile

For a researcher synthesizing this compound, spectroscopic analysis is the definitive method for structural confirmation.

-

¹H NMR Spectroscopy:

-

Aromatic Protons: Two singlets are expected in the aromatic region (approx. 6.5-8.0 ppm). The proton at C6 (adjacent to the ring nitrogen) will likely be downfield from the proton at C3.

-

Amino Protons (-NH₂): A broad singlet is expected, with a chemical shift that can vary depending on solvent and concentration (typically 4.0-5.5 ppm).

-

Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons is expected around 2.0-2.5 ppm.

-

-

Mass Spectrometry: The molecular ion peak (M⁺) would appear at m/z 142. A characteristic isotopic pattern for a single chlorine atom ([M+2]⁺ peak at m/z 144 with approximately one-third the intensity of the M⁺ peak) would be a key confirmation. The protonated molecule [M+H]⁺ would be observed at m/z 143/145 under appropriate ionization conditions.[1]

Comparative Analysis: 2-Chloro-5-methylpyridin-4-amine (CAS 79055-62-2)

To provide context and aid in experimental work, it is instructive to compare the predicted properties of the target compound with the known, experimentally verified properties of its common isomer. The different placement of the amino and chloro groups significantly impacts intermolecular forces and, consequently, physical properties.

Table 3: Experimental Properties of Isomer 2-Chloro-5-methylpyridin-4-amine

| Property | Experimental Value | Source |

| CAS Number | 79055-62-2 | [2] |

| Appearance | White to yellowish or light yellow solid/powder | [3][4] |

| Melting Point | 115 °C | [5][6][7] |

| Boiling Point | 115 °C (unspecified pressure) | |

| Density | 1.260 ± 0.06 g/cm³ (Predicted) | [5] |

| Aqueous Solubility | 5.4 g/L at 25 °C (Calculated) | [5] |

| pKa | 5.11 ± 0.42 (Predicted) | [3] |

Expert Analysis of Isomeric Differences: The most striking difference is the experimentally determined melting point of the 4-amino isomer (115 °C).[5][6][7] It is plausible that the 2-amino isomer (the target compound) would have a different melting point due to variations in crystal lattice packing and intermolecular hydrogen bonding patterns. The para-positioning of the amino group in the 4-amino isomer may allow for more efficient hydrogen bonding networks compared to the ortho-positioning in the 2-amino isomer, a factor that strongly influences melting points.

Experimental Workflow: Physicochemical Characterization

For a novel or sparsely documented compound like this compound, a rigorous, self-validating workflow is required to confirm its identity and purity post-synthesis.

Caption: Workflow for the characterization of this compound.

Protocol: Melting Point Determination

-

Sample Preparation: Ensure the purified sample is completely dry and free of solvent. A small amount of the crystalline solid is finely crushed into a powder.

-

Capillary Loading: A small portion of the powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: The capillary tube is placed into a calibrated melting point apparatus.

-

Ramp Rate: A rapid heating rate (10-20 °C/min) is used to approximate the melting range. A second, fresh sample is then heated slowly (1-2 °C/min) starting from ~20 °C below the approximate melting point.

-

Observation & Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. A sharp melting range (≤ 2 °C) is indicative of high purity.

Conclusion

This compound is a valuable chemical intermediate whose physical properties are primarily understood through computational prediction due to a lack of extensive experimental data. Its predicted moderate lipophilicity, high boiling point, and basicity are logical consequences of its substituted pyridine structure. For researchers, the definitive identification of this compound relies on rigorous spectroscopic analysis (NMR, MS) and careful differentiation from its more common isomer, 2-Chloro-5-methylpyridin-4-amine, which possesses distinct, experimentally verified physical properties. The methodologies and comparative data provided in this guide offer a robust framework for the successful use and characterization of this compound in a research and development setting.

References

- 1. PubChemLite - this compound (C6H7ClN2) [pubchemlite.lcsb.uni.lu]

- 2. chemscene.com [chemscene.com]

- 3. chembk.com [chembk.com]

- 4. 2-chloro-5-methylpyridin-4-amine 95% | CAS: 79055-62-2 | AChemBlock [achemblock.com]

- 5. CAS # 79055-62-2, 4-Amino-2-chloro-5-methylpyridine, 2-Chloro-5-methyl-4-pyridinamine - chemBlink [chemblink.com]

- 6. 2-chloro-5-methylpyridin-4-amine | CAS#:79055-62-2 | Chemsrc [chemsrc.com]

- 7. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]

An In-depth Technical Guide to 4-Chloro-5-methylpyridin-2-amine and Its Isomeric Relatives

A Note on Isomeric Specificity for the Research Scientist: The query for "4-Chloro-5-methylpyridin-2-amine" touches upon a crucial aspect of chemical synthesis and procurement: isomeric specificity. While this exact isomer is structurally valid, it is not widely documented or commercially prevalent. In practice, researchers often encounter two closely related and more common compounds whose names can be easily confused. This guide will focus on the requested molecule while providing detailed, practical information on its more accessible structural isomers to ensure scientific and logistical accuracy in a laboratory setting.

Core Molecular Identification and Isomeric Comparison

The pyridine and pyrimidine scaffolds are fundamental building blocks in medicinal chemistry. Substitution pattern variations, as seen below, dramatically alter a compound's physical properties, reactivity, and biological activity. It is imperative to distinguish between these structures.

The user-specified compound and its common isomers are:

-

This compound (Requested Compound): A pyridine derivative with limited commercial availability and published data.

-

2-Chloro-5-methylpyridin-4-amine: A well-documented pyridine isomer.

-

4-Chloro-5-methylpyrimidin-2-amine: A common pyrimidine-based isomer with a distinct two-nitrogen heterocyclic core.

The following diagram illustrates the structural distinctions:

Caption: Structural differences between the requested compound and its common isomers.

Quantitative Data Summary

For ease of comparison, the key quantitative data for the two most common isomers are summarized below. This information is critical for experimental design, reaction stoichiometry, and analytical characterization.

| Property | 2-Chloro-5-methylpyridin-4-amine | 4-Chloro-5-methylpyrimidin-2-amine |

| Molecular Formula | C₆H₇ClN₂[1][2] | C₅H₆ClN₃[3] |

| Molecular Weight | 142.59 g/mol [1][2] | 143.57 g/mol [3] |

| CAS Number | 79055-62-2[1][2][4] | 20090-58-8[3] |

| Appearance | Solid[5] | Crystalline Solid |

| IUPAC Name | 2-chloro-5-methylpyridin-4-amine[1] | 4-chloro-5-methylpyrimidin-2-amine[3] |

| Synonyms | 4-Amino-2-chloro-5-methylpyridine[5] | 2-Amino-4-chloro-5-methylpyrimidine |

Synthesis Protocols and Mechanistic Rationale

Protocol: Synthesis of 2-Chloro-5-methylpyridin-4-amine via Catalytic Hydrogenation

This procedure involves the reduction of a nitro-N-oxide precursor, a robust and scalable method for producing the desired aminopyridine.[4]

Core Reaction: 2-Chloro-5-methyl-4-nitropyridine 1-oxide → 2-Chloro-5-methylpyridin-4-amine

Experimental Workflow Diagram:

Caption: High-level workflow for the synthesis of 2-chloro-5-methylpyridin-4-amine.

Step-by-Step Methodology:

-

Reactor Charging: A glass pressure reactor equipped with a stirrer is charged with 2-chloro-5-methyl-4-nitropyridine 1-oxide (1.0 eq), a hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon, ~10% w/w), and ethanol as the solvent.[4]

-

Scientist's Insight: The use of a bimetallic catalyst like Pt/Mo can enhance activity and selectivity in reducing both the nitro group and the N-oxide functionality simultaneously, which is a significant process efficiency.

-

-

Inerting: The reactor is sealed and purged three times with argon (to 3 bar overpressure) to remove all oxygen.[4]

-

Trustworthiness Principle: This step is critical for safety and catalyst longevity. Hydrogen is explosive in the presence of oxygen, and many hydrogenation catalysts are pyrophoric or can be poisoned by oxygen.

-

-

Catalytic Hydrogenation: The reaction mixture is stirred under a 3 bar hydrogen atmosphere at 30°C for approximately 20 hours.[4]

-

Expertise Note: Reaction progress should be monitored by an appropriate technique (e.g., HPLC, TLC) to confirm the consumption of the starting material. The parameters (temperature, pressure, time) are optimized to ensure full conversion while minimizing side reactions.

-

-

Work-up and Isolation: Upon completion, the reactor is purged again with argon. The reaction solution is filtered through a pad of kieselguhr (celite) to remove the solid catalyst.[4]

-

Product Recovery: The filtrate is concentrated to dryness under reduced pressure to yield the final product, 2-chloro-5-methylpyridin-4-amine.[4] The reported purity via this method is high (>97%).[4]

Applications in Drug Development and Chemical Research

Substituted aminopyridines are privileged scaffolds in medicinal chemistry due to their ability to act as bioisosteres of other aromatic rings and their capacity to form key hydrogen bonds with biological targets.

-

Scaffold for API Synthesis: These compounds are primarily used as intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[6][7] The chlorine atom at an activated position (ortho or para to the ring nitrogen) is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functional groups. The amine group can be used as a handle for amide bond formation, alkylation, or diazotization reactions.

-

Pesticide and Materials Science: Beyond pharmaceuticals, these structures serve as raw materials for synthesizing novel pesticides, where the specific substitution pattern imparts high insecticidal or bactericidal properties.[6]

Hypothetical Application Workflow:

The diagram below illustrates the logical flow of how a compound like 2-chloro-5-methylpyridin-4-amine would be utilized as a starting material in a drug discovery program.

Caption: Logical workflow of utilizing a chloromethylpyridine amine in drug discovery.

Safety and Handling

Comprehensive safety data for the exact isomer this compound is not available. However, based on the documented hazards of its close isomers, the following precautions are mandated.

GHS Hazard Classification (for 2-Chloro-5-methylpyridin-4-amine and 4-Chloro-5-methylpyrimidin-2-amine):

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][3]

-

Respiratory Irritation: May cause respiratory irritation.[1]

| Hazard Statement | GHS Code | Signal Word |

| Harmful if swallowed/inhaled/in contact with skin | H302/H332/H312 | Warning |

| Causes skin and serious eye irritation | H315/H319 | Warning |

| May cause respiratory irritation | H335 | Warning |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dusts are generated, use an approved particulate respirator.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

- 1. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 4-Chloro-5-methylpyrimidin-2-amine | C5H6ClN3 | CID 588628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]

- 5. 2-Chloro-5-methylpyridin-4-amine | CymitQuimica [cymitquimica.com]

- 6. 4-Amino-5-chloro-2-methylpyridine Supplier & Manufacturer China | CAS 3430-27-1 | Properties, Uses, Safety Data [pipzine-chem.com]

- 7. 2-Chloro-5-methyl-pyridin-4-amine;4-Amino-2-chloro-5-methylpyridine - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

An In-depth Technical Guide to a Versatile Pyridine Building Block for Drug Discovery

A Note to the Reader: The initial request for a technical guide on 4-Chloro-5-methylpyridin-2-amine (CAS Number 1033203-31-4) revealed a significant scarcity of published scientific literature, including synthesis, reactivity, and spectroscopic data. To provide a valuable and scientifically accurate resource, this guide has been redirected to focus on a closely related, well-documented isomer: 2-Chloro-5-methylpyridin-4-amine (CAS Number 79055-62-2) . This compound shares a similar substitution pattern and is a relevant building block in medicinal chemistry, with available data for a comprehensive technical overview.

Technical Guide: 2-Chloro-5-methylpyridin-4-amine (CAS 79055-62-2)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridines are cornerstone scaffolds in modern drug discovery, appearing in a vast array of approved therapeutics. Their unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make them privileged structures in medicinal chemistry. 2-Chloro-5-methylpyridin-4-amine is a versatile bifunctional building block, offering two distinct points for chemical modification: a reactive chlorine atom at the 2-position, amenable to various cross-coupling reactions, and a nucleophilic amino group at the 4-position, which can be engaged in amide bond formation or further derivatization. This guide provides an in-depth look at its synthesis, characterization, and potential applications in the development of novel therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 79055-62-2 | --INVALID-LINK-- |

| Molecular Formula | C₆H₇ClN₂ | --INVALID-LINK-- |

| Molecular Weight | 142.59 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | 115 °C | --INVALID-LINK-- |

| Boiling Point | 115 °C | --INVALID-LINK-- |

| SMILES | Cc1cnc(Cl)cc1N | --INVALID-LINK-- |

| InChIKey | CJGKOPNIXJWHKF-UHFFFAOYSA-N | --INVALID-LINK-- |

Spectroscopic Data for Structural Elucidation

¹H NMR (300 MHz, DMSO-d₆):

-

δ 7.68 (s, 1H): Aromatic proton at the 6-position.

-

δ 6.50 (s, 1H): Aromatic proton at the 3-position.

-

δ 6.16 (br s, 2H): Protons of the amino group at the 4-position. The broadness of the signal is characteristic of exchangeable protons.

-

δ 1.96 (s, 3H): Protons of the methyl group at the 5-position.[1]

Mass Spectrometry (EI+):

-

m/z = 143 [M+H]⁺: The protonated molecular ion peak, consistent with the molecular weight of the compound.[1]

Synthesis Protocol: A Validated Approach

The synthesis of 2-chloro-5-methylpyridin-4-amine has been reported via the hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide. This method is efficient and scalable, providing high purity material.[1]

Step-by-Step Experimental Procedure

-

Reactor Setup: A glass pressure reactor equipped with a stirrer is charged with 2-chloro-5-methyl-4-nitropyridine 1-oxide (1.0 eq) and a hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon, 10% w/w) under an argon atmosphere.

-

Solvent Addition: Ethanol is added as the solvent (approximately 11 mL per gram of starting material).

-

Inerting the Reactor: The reactor is sealed and purged with argon three times by pressurizing to 3 bar and then venting.

-

Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (3 bar) at 30°C for 20 hours.

-

Work-up: Upon completion, the reactor is inerted with argon. The reaction mixture is filtered through celite to remove the catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude product.

This protocol has been reported to yield the product in quantitative amounts with a purity of >97.5% by HPLC.[1]

Caption: Synthesis of 2-Chloro-5-methylpyridin-4-amine.

Anticipated Reactivity and Applications in Drug Discovery

The true utility of 2-chloro-5-methylpyridin-4-amine lies in its potential for diversification. The chlorine atom at the 2-position is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. It is anticipated that the 2-chloro position of this pyridine derivative will readily couple with various aryl and heteroaryl boronic acids or esters. This reaction is fundamental for constructing biaryl and heteroaryl scaffolds, which are prevalent in kinase inhibitors and other targeted therapies.

Caption: Anticipated Suzuki-Miyaura Coupling Reaction.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, another critical transformation in medicinal chemistry. The 2-chloro position can be coupled with a diverse range of primary and secondary amines, anilines, and other nitrogen nucleophiles. This reaction is instrumental in the synthesis of diarylamines and other complex amine-containing structures.

Caption: Anticipated Buchwald-Hartwig Amination Reaction.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling 2-chloro-5-methylpyridin-4-amine.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2]

-

Precautionary Measures:

-

Storage: Store in a tightly closed container in a cool, dry place.[3]

Conclusion

2-Chloro-5-methylpyridin-4-amine is a valuable and versatile building block for drug discovery and development. Its straightforward synthesis and the presence of two orthogonal functional groups make it an attractive starting material for the creation of diverse chemical libraries. The anticipated reactivity in key cross-coupling reactions opens up a wide chemical space for exploration, enabling the synthesis of novel compounds with potential therapeutic applications. This guide provides a solid foundation of its known properties and a scientifically grounded projection of its synthetic utility, empowering researchers to leverage this compound in their quest for new medicines.

References

An In-depth Technical Guide to 4-Chloro-5-methylpyridin-2-amine: Structure, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 4-Chloro-5-methylpyridin-2-amine, a substituted pyridine derivative of increasing interest to researchers and professionals in drug development and medicinal chemistry. While public domain data on this specific isomer is emerging, this document synthesizes available information and draws logical, experience-based parallels from closely related, well-characterized isomers to provide a holistic and practical resource.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic aromatic amine with the molecular formula C₆H₇ClN₂. Its structure features a pyridine ring substituted with a chlorine atom at the 4-position, a methyl group at the 5-position, and an amine group at the 2-position.

The precise arrangement of these substituents is critical to the molecule's reactivity and its utility as a building block in the synthesis of complex bioactive molecules. The electron-donating nature of the amino and methyl groups, combined with the electron-withdrawing and nucleophilic substitution-prone nature of the chloro group, creates a unique electronic landscape that dictates its chemical behavior.

Below is a table summarizing the key computed physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂ | PubChem[1] |

| Molecular Weight | 142.58 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1033203-31-4 | PubChem[1] |

| SMILES | CC1=CN=C(C=C1Cl)N | PubChem[1] |

| InChI | InChI=1S/C6H7ClN2/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3,(H2,8,9) | PubChem[1] |

| Predicted XLogP3 | 1.5 | PubChem[1] |

| Predicted Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Predicted Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Synthesis Strategies: Insights from Isomeric Compounds

A plausible synthetic approach for this compound could involve the following conceptual workflow:

Diagram 2: Conceptual Synthetic Workflow

Caption: A potential synthetic pathway for this compound.

Detailed Protocol for an Isomer: Synthesis of 2-chloro-5-methylpyridin-4-amine

To provide a practical experimental framework, the following is a detailed protocol for the synthesis of the isomer 2-chloro-5-methylpyridin-4-amine, which proceeds via the reduction of a nitro-N-oxide precursor.[3]

Step 1: Catalytic Hydrogenation of 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium

-

Reactor Setup: A glass pressure reactor equipped with a cross-beam stirrer is charged with 29 g (153.788 mmol) of 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium.

-

Catalyst and Solvent Addition: 2.9 g of a hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon) and 320 ml of ethanol are added to the reactor.

-

Inerting: The reactor is sealed and inertized by pressurizing with argon to 3 bar and then venting. This process is repeated three times.

-

Hydrogenation: The reaction mixture is stirred at 30°C under a 3 bar hydrogen overpressure for 20 hours. Reaction completion is monitored by a suitable analytical method (e.g., TLC or HPLC).

-

Work-up: Upon completion, the reactor is inertized with argon. The reaction solution is filtered through kieselguhr (10 g) to remove the catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the product, 2-chloro-5-methylpyridin-4-amine.

This hydrogenation method is highly efficient, with reported conversions exceeding 98%.[3] The choice of catalyst, particularly the use of platinum and molybdenum on a carbon support, is critical for the simultaneous reduction of the nitro group and the N-oxide.

Spectroscopic Characterization

While experimental spectroscopic data for this compound is not widely published, we can predict the expected spectral features based on its structure and data from related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl protons, and a broad singlet for the amine protons. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro, methyl, and amino substituents.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the chlorine will be significantly deshielded.

-

Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula C₆H₇ClN₂. Predicted mass-to-charge ratios for various adducts are available.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups, C=C and C=N stretching bands for the pyridine ring (around 1400-1600 cm⁻¹), and a C-Cl stretching band in the fingerprint region.

Applications in Drug Discovery and Medicinal Chemistry

Substituted aminopyridines are privileged scaffolds in medicinal chemistry due to their ability to form key hydrogen bonds and participate in various biological interactions. This compound serves as a valuable intermediate in the synthesis of novel therapeutic agents.

Intermediate in the Synthesis of Antibacterial Compounds

Recent patent literature has identified this compound (CAS 1033203-31-4) as a key reactant in the development of new antibacterial compounds.[1][5] This highlights its current relevance and application in addressing the challenge of antimicrobial resistance.

Diagram 3: Role in Antibacterial Synthesis

Caption: Application of this compound in synthesizing new antibacterial agents.

A Scaffold for Kinase Inhibitors and Other Therapeutics

The aminopyridine motif is a common feature in many kinase inhibitors and other targeted therapies. The specific substitution pattern of this compound offers medicinal chemists a unique set of vectors for molecular elaboration to achieve desired potency and selectivity against various biological targets. While direct examples are still emerging, the use of its isomer, 2-chloro-5-methylpyridin-4-amine, as an intermediate in the synthesis of the mineralocorticoid receptor (MR) antagonist Finerenone, underscores the potential of this class of compounds in developing treatments for cardiovascular and kidney diseases.[6]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, based on data for isomeric compounds such as 5-Amino-2-chloro-4-methylpyridine, the following hazards should be anticipated[7]:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as oxidizing agents.

Conclusion

This compound is a valuable chemical intermediate with demonstrated applications in the synthesis of novel antibacterial agents. While comprehensive public data on this specific isomer is still being developed, a robust understanding of its properties and potential can be derived from the extensive research on related substituted aminopyridines. As the demand for novel and diverse chemical scaffolds in drug discovery continues to grow, the importance of versatile building blocks like this compound is set to increase, making it a compound of significant interest for further investigation and application.

References

- 1. CN114423758A - æç»èååç© - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. CN117396475A - æèååç© - Google Patents [patents.google.com]

- 6. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Chloro-5-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Among these, aminopyridines are of particular interest due to their versatile chemical reactivity and ability to engage in hydrogen bonding, a key interaction in molecular recognition by biological targets. This guide provides a comprehensive overview of 4-Chloro-5-methylpyridin-2-amine, a specific isomer within this important class of compounds. While this particular molecule is commercially available, detailed public-domain data on its synthesis and applications are sparse. Therefore, this guide will present the confirmed chemical information and provide expert context on its potential utility based on the broader understanding of related chemical structures.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is fundamental for research and regulatory purposes. This section details the IUPAC name, synonyms, and other key identifiers for this compound.

IUPAC Name

The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is This compound [1].

Synonyms

In literature and commercial listings, this compound may be referred to by several other names, including:

It is crucial for researchers to be aware of these synonyms to ensure a comprehensive literature search.

Key Identifiers

A list of key identifiers for this compound is provided in the table below. The CAS (Chemical Abstracts Service) number is a unique identifier that is essential for unambiguous identification of the substance.

| Identifier | Value | Source |

| CAS Number | 1033203-31-4 | [1][2][3][][5] |

| Molecular Formula | C₆H₇ClN₂ | [1][2] |

| Molecular Weight | 142.59 g/mol | |

| InChI Key | LXLJJADZPBGRJA-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CN=C(C=C1Cl)N | [1][2] |

Physicochemical Properties

At the time of writing, detailed experimental data on the physicochemical properties of this compound, such as melting point, boiling point, and solubility, are not widely available in the public domain. However, computational models provide valuable estimations.

Computed Properties

The following properties have been calculated using computational methods and are available through public databases such as PubChem.

| Property | Value | Source |

| XLogP3 | 1.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 142.0297759 | [1] |

| Topological Polar Surface Area | 38.9 Ų | [1] |

| Heavy Atom Count | 9 | [1] |

These computed values suggest that this compound has drug-like properties, adhering to general guidelines such as Lipinski's rule of five. The presence of both hydrogen bond donors and acceptors, combined with a moderate polarity, indicates that this molecule could be tailored for interactions with biological macromolecules.

Synthesis and Reactivity

A specific, peer-reviewed synthesis protocol for this compound is not readily found in the chemical literature. Its commercial availability is often listed as being via custom synthesis. This suggests that while a synthetic route is known to commercial suppliers, it may not be widely published.

From a chemical standpoint, the synthesis of such a molecule would likely involve the construction of the pyridine ring followed by the introduction of the chloro, methyl, and amino groups. The relative positioning of these functional groups is key and would dictate the synthetic strategy.

The reactivity of this compound is dictated by its functional groups:

-

The amino group can act as a nucleophile and can be acylated, alkylated, or used in coupling reactions.

-

The chloro group can be substituted via nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of a wide range of other functional groups at this position.

-

The pyridine ring itself is a π-deficient system, which influences the reactivity of the substituents.

Applications in Research and Development

While specific applications for this compound are not documented in readily accessible literature, its structure suggests significant potential as a building block in drug discovery and materials science. Substituted aminopyridines are known to be key intermediates in the synthesis of a variety of biologically active compounds.

For instance, related aminopyridine structures are found in drugs targeting a wide range of conditions, including neurological disorders, cancer, and infectious diseases. The presence of a chlorine atom provides a reactive handle for further chemical modification, allowing for the exploration of the chemical space around this scaffold to optimize properties such as potency, selectivity, and pharmacokinetic profiles.

The general workflow for utilizing a chemical intermediate like this compound in a research setting is illustrated in the diagram below.

Figure 1. A generalized workflow for the utilization of a chemical intermediate in a drug discovery program.

Safety and Handling

Comprehensive safety and handling data for this compound are limited. One entry in the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory indicates that the substance is "Not Classified" as hazardous based on a notification from a single company[1]. However, this should not be considered a comprehensive assessment.

As a general precaution for a compound of this nature, standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Direct contact with skin and eyes should be avoided, and inhalation of any dust or vapor should be prevented. In the absence of specific data, it is prudent to treat this compound as potentially harmful if swallowed, in contact with skin, or if inhaled.

Conclusion

This compound is a substituted aminopyridine with potential as a versatile building block in medicinal chemistry and other areas of chemical research. While detailed experimental data for this specific isomer are not widely published, its chemical structure suggests that it can be a valuable intermediate for the synthesis of more complex molecules. Researchers working with this compound should rely on its unique CAS number for accurate identification and adhere to stringent safety protocols due to the limited availability of toxicological data. The further exploration of the chemistry and applications of this and related compounds will undoubtedly contribute to the advancement of drug discovery and materials science.

References

An In-depth Technical Guide to the Safety and Hazards of 4-Chloro-5-methylpyridin-2-amine

Abstract: This technical guide provides a comprehensive overview of the safety and hazard information for 4-Chloro-5-methylpyridin-2-amine and its closely related isomers. It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory or industrial setting. This document synthesizes data from various safety data sheets and chemical databases to present a coherent and actionable guide to safe handling, storage, and emergency procedures.

Chemical Identification and Isomerism

The nomenclature of substituted pyridines can be complex, leading to potential ambiguity. The compound of interest, this compound, is a substituted pyridine with three functional groups. It is crucial to be aware of the specific isomer being used, as the position of these groups on the pyridine ring can influence the chemical and toxicological properties.

This guide will primarily focus on the safety data available for 5-Amino-2-chloro-4-methylpyridine (CAS No. 66909-38-4) , as it is a common and well-documented isomer.[1] Information for other isomers, such as 2-Chloro-5-methylpyridin-4-amine (CAS No. 79055-62-2) , will also be included for a more comprehensive understanding of the potential hazards associated with this class of compounds.[2][3]

Key Synonyms:

-

2-Amino-4-chloro-5-methylpyridine[4]

-

5-Amino-2-chloro-4-methylpyridine[1]

-

2-chloro-5-methyl-4-pyridinamine[2]

Chemical Structure:

Caption: Chemical structure of this compound.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂ | [4] |

| Molecular Weight | 142.59 g/mol | [5] |

| Physical State | Powder Solid | [1] |

| Appearance | Red-brown | [1] |

| Melting Point/Range | 69 - 73 °C / 156.2 - 163.4 °F | [1] |

| Boiling Point/Range | No information available | [1] |

| Flash Point | No information available | [1] |

| Solubility | No information available | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1]

Signal Word: Warning[1]

GHS Hazard Pictograms:

-

GHS07: Exclamation Mark

Hazard Statements:

-

Harmful if swallowed.[1]

-

Harmful in contact with skin.[1]

-

Harmful if inhaled.[1]

-

Causes skin irritation.[1]

-

Causes serious eye irritation.[1]

-

May cause respiratory irritation.[1]

Precautionary Statements - Prevention:

-

Wash face, hands, and any exposed skin thoroughly after handling.[1]

-

Do not eat, drink or smoke when using this product.[1]

-

Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

Use only outdoors or in a well-ventilated area.[1]

Precautionary Statements - Response:

-

If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1][5]

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice or attention. Take off contaminated clothing and wash it before reuse.[1][5]

-

If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice or attention.[1][5]

Precautionary Statements - Storage:

Precautionary Statements - Disposal:

-

Dispose of contents/container to an approved waste disposal plant.[1]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure and ensure a safe working environment.

Engineering Controls

The primary line of defense is to handle the compound in a controlled environment.

Caption: Hierarchy of engineering controls for safe handling.

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[7]

-

Eyewash and Safety Showers: Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[8] Nitrile rubber gloves are generally recommended.

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[1]

Hygiene Measures

Good laboratory hygiene practices are crucial.

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

-

Remove contaminated clothing and wash it before reuse.[5]

Storage

Proper storage is necessary to maintain the integrity of the chemical and prevent accidental release.

-

Keep the container tightly closed.[1]

-

Store in a dry, cool, and well-ventilated place.[1]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[1]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][7]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a POISON CENTER or doctor/physician if you feel unwell.[1][8]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[8]

-

Environmental Precautions: Do not let the chemical enter the environment.[1] Prevent product from entering drains.[5]

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal.[1] Avoid dispersing dust.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[6][9]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[1]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[1]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[10]

-

Conditions to Avoid: Heat, flames, and sparks.[7]

-

Incompatible Materials: Strong oxidizing agents and strong acids.[1]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[8]

Toxicological Information

The primary routes of exposure are inhalation, ingestion, and skin contact. This compound is classified as acutely toxic via all three routes.

Acute Toxicity:

-

Oral: Category 4 (Harmful if swallowed)[1]

-

Dermal: Category 4 (Harmful in contact with skin)[1]

-

Inhalation (Dusts/Mists): Category 4 (Harmful if inhaled)[1]

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[1]

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1]

-

Target Organs: Respiratory system[1]

Carcinogenicity: There is no information available to indicate that this compound is carcinogenic.[10]

Conclusion

This compound and its isomers are hazardous chemicals that require careful handling and adherence to strict safety protocols. The primary hazards include acute toxicity, skin and eye irritation, and respiratory tract irritation. By implementing the engineering controls, personal protective equipment, and safe work practices outlined in this guide, researchers and scientists can minimize the risks associated with the use of this compound. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling any chemical.

References

- 1. fishersci.com [fishersci.com]

- 2. 2-Chloro-5-methylpyridin-4-amine | 79055-62-2 [sigmaaldrich.com]

- 3. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C6H7ClN2 | CID 20612505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. echemi.com [echemi.com]

- 7. 2-chloro-5-methylpyridin-4-amine | CAS#:79055-62-2 | Chemsrc [chemsrc.com]

- 8. fishersci.com [fishersci.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Introduction: Understanding the Significance of Solubility

An In-Depth Technical Guide to the Solubility Profile of 4-Chloro-5-methylpyridin-2-amine

In the landscape of drug discovery and development, the solubility of a chemical entity is a cornerstone property that dictates its fate from early-stage screening to final formulation. This compound, a substituted pyridine derivative, represents a class of compounds with significant potential as intermediates in the synthesis of pharmacologically active molecules. Its utility is intrinsically linked to its solubility profile, which governs reaction kinetics, purification efficiency, and, ultimately, the bioavailability of any resulting active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the solubility of this compound, blending theoretical principles with actionable experimental protocols for researchers, scientists, and drug development professionals. We will explore its physicochemical underpinnings and provide a robust, field-proven methodology for its empirical determination.

Physicochemical Properties: The Blueprint of Solubility

The solubility of a molecule is not an arbitrary value but a direct consequence of its structural and electronic properties. Before delving into experimental determination, it is crucial to understand the key physicochemical parameters of this compound, which are summarized below. It is important to note that while extensive experimental data for this specific molecule (CAS 1033203-31-4) is limited in publicly accessible literature, we can rely on high-quality computational predictions to guide our understanding.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂ | PubChem[1] |

| Molecular Weight | 142.58 g/mol | PubChem[1] |

| CAS Number | 1033203-31-4 | PubChem[1] |

| Appearance | White to yellowish crystalline powder (Expected) | Generic Data[2] |

| Predicted XlogP | 1.5 | PubChem[1][3] |

| Predicted pKa | (See Discussion Below) | N/A |

| Hydrogen Bond Donors | 1 (from the amino group) | ChemScene[2] |

| Hydrogen Bond Acceptors | 2 (from the pyridine and amino nitrogens) | ChemScene[2] |

Expert Insight & Causality: The predicted XlogP of 1.5 indicates a molecule with a balanced lipophilic and hydrophilic character.[1][3] The chlorine atom and methyl group contribute to its lipophilicity, while the amino group and the pyridine ring nitrogen provide hydrophilic character and sites for hydrogen bonding. This balance suggests that the compound will exhibit moderate solubility in both polar and some non-polar organic solvents but will likely have limited, and strongly pH-dependent, aqueous solubility.

The pKa is a critical, yet often unreported, parameter. Substituted 2-aminopyridines are basic. The pyridine ring nitrogen and the exocyclic amino group can both be protonated. The pyridine nitrogen is typically more basic. For 2-aminopyridine itself, the pKa is approximately 6.7. The electron-withdrawing effect of the chloro group at the 4-position would be expected to decrease the basicity (lower the pKa) of the pyridine nitrogen, likely into the 3-5 range. This pKa value is the pivot point for its aqueous solubility.

Aqueous Solubility Profile: The Critical Role of pH

For any ionizable compound, aqueous solubility is not a single number but a profile that varies dramatically with pH. This compound is a weak base, and its solubility is governed by the equilibrium between its neutral (free base) form and its protonated (conjugate acid) form.

The neutral form has lower intrinsic water solubility, driven by the energy required to break the crystal lattice and solvate a moderately polar molecule. At a pH below the compound's pKa, the molecule becomes protonated. This cationic form can readily form ion-dipole interactions with water, leading to a significant increase in aqueous solubility.

Caption: pH-dependent equilibrium of this compound.

Practical Implications for Researchers:

-

Dissolution for Assays: When preparing stock solutions for biological or chemical assays, using a buffer with a pH at least 2 units below the estimated pKa (e.g., pH 2-3) will ensure complete dissolution and prevent precipitation upon dilution into neutral media.

-

Purification: During workup of a reaction mixture, the pH can be manipulated to move the compound between aqueous and organic layers. Acidifying the aqueous layer will extract the protonated compound, while basifying will allow the neutral form to be extracted into an organic solvent.

Organic Solvent Solubility Profile

The solubility in organic solvents is dictated by the principle of "like dissolves like." Given its balanced polarity, this compound is expected to be soluble in a range of common laboratory solvents.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The amino group can donate hydrogen bonds, and the nitrogen atoms can accept them, facilitating strong interactions with protic solvents. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole-dipole interactions between the solvent and the polar pyridine ring system lead to good solvation. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | The chlorine atom on the molecule provides favorable interactions with chlorinated solvents. |

| Ethers | Tetrahydrofuran (THF) | Low to Moderate | THF is a weaker hydrogen bond acceptor and less polar than the other aprotic solvents, resulting in lower solubility. |

| Non-Polar | Hexanes, Toluene | Very Low | The significant polarity of the molecule prevents effective solvation by non-polar solvents. |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The gold standard for determining thermodynamic (or equilibrium) solubility is the Shake-Flask Method , which is consistent with regulatory guidelines such as OECD 105.[4][5][6] This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7][8]

Workflow Diagram

Caption: Experimental workflow for the Shake-Flask solubility assay.

Step-by-Step Methodology

-

Preparation of Materials:

-

Test Compound: Use this compound of the highest possible purity. Impurities can significantly affect solubility.[9]

-

Solvents: Use HPLC-grade solvents and prepare aqueous buffers (e.g., phosphate-buffered saline for physiological pH) filtered through a 0.22 µm filter.

-

Vessels: Use clear glass vials (e.g., 2 mL HPLC vials) with screw caps and PTFE septa.

-

-

Preliminary Test (Optional but Recommended):

-

Rationale: To estimate the approximate solubility and avoid using excessive material or making overly concentrated solutions that are difficult to analyze.

-

Procedure: Add 1-2 mg of the compound to a vial. Add the solvent in 100 µL increments, vortexing for 1-2 minutes after each addition, until the solid is fully dissolved. This provides a rough estimate of the solubility.[10]

-

-

Main Experiment - Equilibration:

-

Rationale: To ensure a true thermodynamic equilibrium is reached between the solid and dissolved states.

-

Procedure:

-

Add a sufficient excess of solid compound (e.g., 2-5 mg) to at least three separate vials for each solvent being tested. The solid should be clearly visible.

-

Add a precise volume of the solvent (e.g., 1.0 mL) to each vial.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C).

-

Agitate the samples for an extended period. A minimum of 24 hours is standard, but sampling at multiple time points is crucial for validation.[11]

-

-

-

Sampling and Phase Separation:

-

Rationale: To isolate the saturated solution (supernatant) from any undissolved solid particles without disturbing the equilibrium.

-

Procedure:

-

After 24 hours, remove the vials from the shaker and let them stand for 30 minutes to allow larger particles to settle.

-

Withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter (PTFE is recommended for broad solvent compatibility) into a clean analysis vial.

-

Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) and carefully collect the supernatant.

-

Return the original vials to the shaker and repeat the sampling process at 48 hours.

-

-

-

Quantification by HPLC-UV:

-

Rationale: To accurately measure the concentration of the dissolved compound in the saturated solution. HPLC is a robust and widely used technique for the analysis of pyridine derivatives.[12][13]

-

Procedure:

-

Calibration Curve: Prepare a set of at least five calibration standards of this compound in the analysis solvent, covering the expected concentration range. A stock solution is typically made in DMSO or methanol.[14]

-

Sample Preparation: Dilute the filtered supernatant with the mobile phase to bring its concentration within the range of the calibration curve.

-

Analysis: Inject the standards and the diluted samples onto the HPLC system.

-

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with Acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape).

-

Detection: UV detector set to a wavelength of maximum absorbance (determined by a UV scan of a standard solution).

-

Flow Rate: 1.0 mL/min.

-

-

-

-

Data Analysis and Validation:

-

Calculation: Plot the peak area from the HPLC chromatograms versus the concentration of the standards to generate a linear regression calibration curve. Use the equation of the line to calculate the concentration of the diluted samples, and then apply the dilution factor to determine the final solubility in mg/mL or µg/mL.

-

Trustworthiness Check: The core of a self-validating protocol lies here. Compare the calculated solubility values from the 24-hour and 48-hour time points. If the values are within an acceptable margin (e.g., ±10%), it confirms that equilibrium was reached at 24 hours. If the 48-hour value is significantly higher, it indicates that a longer incubation time is needed.

-

Conclusion

The solubility profile of this compound is a multifaceted characteristic essential for its effective application in research and development. While experimental data remains sparse, a thorough understanding of its physicochemical properties—particularly its balanced polarity and basic nature—allows for a robust prediction of its behavior. Its aqueous solubility is fundamentally linked to pH, a critical consideration for any work in biological or protic systems. For empirical determination, the shake-flask method, coupled with a validated HPLC-UV analytical procedure, provides a reliable and reproducible means of quantifying its solubility in any solvent system. By adhering to the principles and protocols outlined in this guide, researchers can generate high-quality, trustworthy solubility data, enabling more informed decisions in their synthetic and developmental endeavors.

References

- 1. This compound | C6H7ClN2 | CID 20612505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS # 79055-62-2, 4-Amino-2-chloro-5-methylpyridine, 2-Chloro-5-methyl-4-pyridinamine - chemBlink [chemblink.com]

- 3. PubChemLite - this compound (C6H7ClN2) [pubchemlite.lcsb.uni.lu]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. enamine.net [enamine.net]

- 12. helixchrom.com [helixchrom.com]

- 13. benchchem.com [benchchem.com]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

A Comprehensive Technical Guide to 4-Chloro-5-methylpyridin-2-amine: A Key Building Block in Modern Pharmaceuticals